![molecular formula C6H7ClN4 B2590392 咪唑并[1,2-b]哒嗪-3-胺盐酸盐 CAS No. 159045-54-2](/img/structure/B2590392.png)
咪唑并[1,2-b]哒嗪-3-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and signaling pathways involved in various diseases.
科学研究应用
Kinase Inhibition
Imidazo[1,2-b]pyridazine derivatives have been extensively studied for their potential as kinase inhibitors. These compounds target various kinases implicated in cancer and other diseases:
- Cancer Therapeutics : Imidazo[1,2-b]pyridazine derivatives have shown promise as inhibitors of several kinases involved in cancer progression, including DYRK1A and DYRK1B. These kinases are implicated in various cancers, making them attractive targets for therapeutic intervention. For instance, the compound has been identified as a potent inhibitor of FLT3-ITD kinase, a critical target in acute myeloid leukemia (AML), with IC50 values as low as 1 nM .
- Neurodegenerative Diseases : Research indicates that imidazo[1,2-b]pyridazine derivatives can inhibit kinases associated with neurodegenerative diseases such as Alzheimer's. They have been evaluated for their potential to reduce cytotoxicity while maintaining efficacy against kinases like CLK1 and CLK4, which are involved in tau phosphorylation and aggregation .
Antimicrobial Activity
Imidazo[1,2-b]pyridazine compounds have demonstrated significant activity against various pathogens:
- Antimycobacterial Activity : A series of derivatives have been found to be highly effective against Mycobacterium tuberculosis and Mycobacterium marinum. High-throughput screening has identified compounds with promising activity profiles that warrant further investigation for treating tuberculosis .
- Antiparasitic Properties : These compounds are also being explored for their efficacy against Leishmania species, which cause leishmaniasis. The optimization of imidazo[1,2-b]pyridazine derivatives has led to improved pharmacokinetic profiles and enhanced activity against the parasites responsible for visceral leishmaniasis .
Additional Therapeutic Applications
Beyond kinase inhibition and antimicrobial activity, imidazo[1,2-b]pyridazin-3-amine hydrochloride has potential applications in several other areas:
- Anti-inflammatory Agents : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases. Their mechanism of action involves modulation of inflammatory pathways through kinase inhibition .
- Circadian Rhythm Disorders : Research suggests that these compounds may influence circadian rhythms, offering potential therapeutic avenues for sleep disorders associated with circadian misalignment .
Case Studies and Research Findings
Several studies provide insights into the effectiveness and versatility of imidazo[1,2-b]pyridazin-3-amine hydrochloride:
作用机制
Target of Action
Imidazo[1,2-b]pyridazin-3-amine hydrochloride primarily targets the interleukin (IL)-17 family . The IL-17 family consists of six cytokines (IL-17A through IL-17F). IL-17A is a major pathological cytokine secreted from Th17 cells .
Mode of Action
Imidazo[1,2-b]pyridazin-3-amine hydrochloride acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through IL-17R . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Biochemical Pathways
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . Imidazo[1,2-b]pyridazin-3-amine hydrochloride, as an IL-17A inhibitor, affects this pathway.
Result of Action
The inhibition of IL-17A by Imidazo[1,2-b]pyridazin-3-amine hydrochloride can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . These biologics dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
生化分析
Biochemical Properties
Imidazo[1,2-b]pyridazin-3-amine hydrochloride has been identified as an inhibitor of IL-17A, a major pathological cytokine secreted from Th17 cells . This interaction with IL-17A suggests that Imidazo[1,2-b]pyridazin-3-amine hydrochloride may interact with enzymes, proteins, and other biomolecules involved in the IL-17 signaling pathway .
Cellular Effects
Imidazo[1,2-b]pyridazin-3-amine hydrochloride, through its inhibition of IL-17A, can influence cell function and cellular processes . IL-17A is known to play a key role in chronic inflammation and is a major driver of tissue damage . Therefore, the inhibition of IL-17A by Imidazo[1,2-b]pyridazin-3-amine hydrochloride could potentially reduce inflammation and tissue damage .
Molecular Mechanism
The molecular mechanism of action of Imidazo[1,2-b]pyridazin-3-amine hydrochloride involves its binding to IL-17A, inhibiting its function . This inhibition can lead to changes in gene expression and cellular signaling pathways, reducing inflammation and tissue damage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as RCH₂Br . Another approach utilizes β-cyclodextrin-SO₃H as a catalyst in a three-component reaction .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions: Imidazo[1,2-b]pyridazin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-3-one derivatives, while reduction can produce various amine derivatives.
相似化合物的比较
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine
Comparison: Imidazo[1,2-b]pyridazin-3-amine hydrochloride is unique due to its specific inhibitory effects on TAK1 kinase and its potential therapeutic applications in autoimmune diseases. In contrast, similar compounds like Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine are often explored for their antimicrobial and anticancer properties .
生物活性
Imidazo[1,2-b]pyridazin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of imidazo[1,2-b]pyridazin-3-amine hydrochloride primarily involves its interaction with various protein kinases. It has been identified as a selective inhibitor of DYRK (dual-specificity tyrosine-regulated kinase) family members, particularly DYRK1A and DYRK2, which are implicated in cancer progression and other diseases. The compound's binding affinity and selectivity were elucidated through X-ray crystallography and structure-guided drug design, highlighting its potential as a targeted therapeutic agent for conditions like cancer and neurodegenerative disorders .
2. Structure-Activity Relationship (SAR)
The optimization of imidazo[1,2-b]pyridazine derivatives has revealed critical insights into their biological activity. Key modifications at various positions on the pyridazine ring have been shown to enhance potency and selectivity against specific kinases. For instance, the introduction of methyl groups at the C-2 position has been associated with improved binding affinity to DYRK1A while maintaining low cytotoxicity in human neuroblastoma cell lines .
Table 1: SAR Analysis of Imidazo[1,2-b]pyridazines
Compound | Position of Modification | IC50 (nM) | Selectivity |
---|---|---|---|
Compound 17 | C-2 (Methyl) | 93 | DYRK1A |
Compound 21j | C-3 (Aryl group) | 33 | DYRK1A |
Compound 29 | C-3 (Imine group) | 23 | CLK1 |
3. Pharmacological Activities
Imidazo[1,2-b]pyridazin-3-amine hydrochloride exhibits a broad spectrum of biological activities:
- Anticancer Activity : The compound's inhibition of DYRK kinases suggests its potential use in cancer therapies. Studies have demonstrated that selective inhibition can lead to reduced tumor growth in preclinical models .
- Antiparasitic Effects : Research indicates that imidazo[1,2-b]pyridazines may possess antimalarial properties by targeting specific kinases in Plasmodium species. Compounds have shown efficacy against PfCDPK1, a critical enzyme for parasite survival .
- Neuroprotective Properties : Due to their ability to inhibit kinases involved in neurodegeneration, these compounds are being explored for their potential in treating Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: Inhibition of DYRK Kinases
In a study examining the effects of imidazo[1,2-b]pyridazines on DYRK kinases, several derivatives were tested for their inhibitory activity. Compound 29 was found to selectively inhibit DYRK1A with an IC50 value significantly lower than that of other kinases tested, indicating its potential as a therapeutic agent for cancers driven by aberrant DYRK signaling .
Case Study 2: Antimalarial Activity
Another study focused on the antiparasitic activity of imidazo[1,2-b]pyridazines against Plasmodium falciparum. Compounds were evaluated for their ability to inhibit PfCDPK1, leading to a reduction in parasitemia in murine models. The findings suggest that modifications at the C-3 position enhance selectivity and potency against parasitic kinases while minimizing toxicity to host cells .
属性
IUPAC Name |
imidazo[1,2-b]pyridazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-8-6-2-1-3-9-10(5)6;/h1-4H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWWDSHGOHVPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。